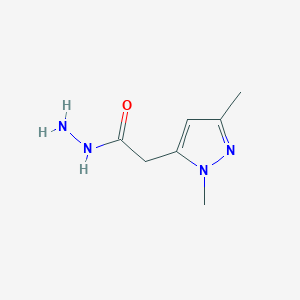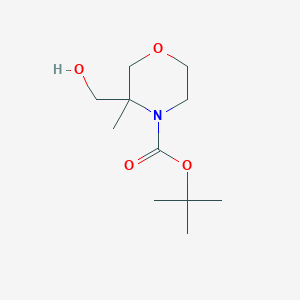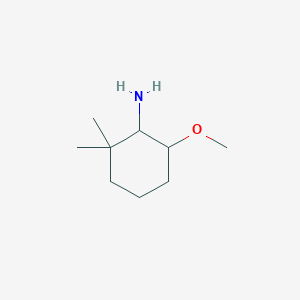
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide
Vue d'ensemble
Description
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide, also known as DMPA hydrazide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has also been shown to exhibit antioxidant and anti-inflammatory activities.
Effets Biochimiques Et Physiologiques
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has also been shown to exhibit neuroprotective and hepatoprotective activities.
Avantages Et Limitations Des Expériences En Laboratoire
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities. However, (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has several limitations for lab experiments. It is relatively unstable and has a short half-life. It also has poor solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide. One area of research is the synthesis of new metal complexes using (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide as a ligand. These complexes can be studied for their potential biological activities. Another area of research is the synthesis of new heterocyclic compounds using (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide as a starting material. These compounds can be studied for their potential pharmacological activities. Additionally, further studies are needed to fully understand the mechanism of action of (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide and its potential therapeutic applications.
Conclusion:
In conclusion, (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has been shown to exhibit various biological activities, including anticonvulsant, analgesic, anti-inflammatory, neuroprotective, and hepatoprotective activities. While there are several advantages to using (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide in lab experiments, there are also several limitations that must be considered. Further studies are needed to fully understand the potential therapeutic applications of (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide.
Applications De Recherche Scientifique
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of various metal complexes that have been studied for their potential biological activities. (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has also been used in the synthesis of various heterocyclic compounds that have been studied for their potential pharmacological activities.
Propriétés
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-3-6(11(2)10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCJFQHUIUEKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC(=O)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2759752.png)
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2759753.png)




![Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2759761.png)
![2-Chloro-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]acetamide;hydrochloride](/img/structure/B2759763.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2759764.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2759765.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate](/img/structure/B2759767.png)


